

Technical Comparison Guide: FTIR Characterization of Chloro-Methyl-Tolyl- Pyrazoles

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Compound of Interest

Compound Name: *3-Chloro-5-methyl-1-(p-tolyl)-1H-pyrazole*

Cat. No.: *B11778293*

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Executive Summary & Structural Context

Target Molecule: **3-Chloro-5-methyl-1-(p-tolyl)-1H-pyrazole** Primary Application: Pharmaceutical intermediate (COX-2 inhibitors, antimicrobial scaffolds), agrochemical precursor. Critical Quality Attribute (CQA): The confirmation of the C-Cl bond formation and the regiochemistry (3-Cl vs. 5-Cl) is the primary analytical challenge.

Isomer Warning: In synthetic literature, the numbering of the pyrazole ring depends heavily on the synthesis method. The reaction of p-tolylhydrazine with ethyl acetoacetate followed by POCl₃ chlorination predominantly yields the 5-chloro-3-methyl isomer. This guide provides data for both, but highlights the 5-chloro isomer as the standard synthetic product often mislabeled in commercial catalogs.

Structural Differentiators

Feature	Target (3-Cl, 5-Me)	Common Isomer (5-Cl, 3-Me)	Precursor (Pyrazolone)
C-Cl Position	Distal to N-Aryl	Proximal to N-Aryl (Steric clash)	None (C=O present)
Synthesis Route	Specialized Cyclization	Standard Vilsmeier-Haack	Condensation
Key IR Marker	C-Cl (~1090 cm ⁻¹)	C-Cl (~1090-1110 cm ⁻¹)	C=O (~1680 cm ⁻¹)

Experimental Protocol: Synthesis & Sample Prep

To ensure reproducible spectral data, the following protocol synthesizes the standard 5-chloro derivative for comparison.

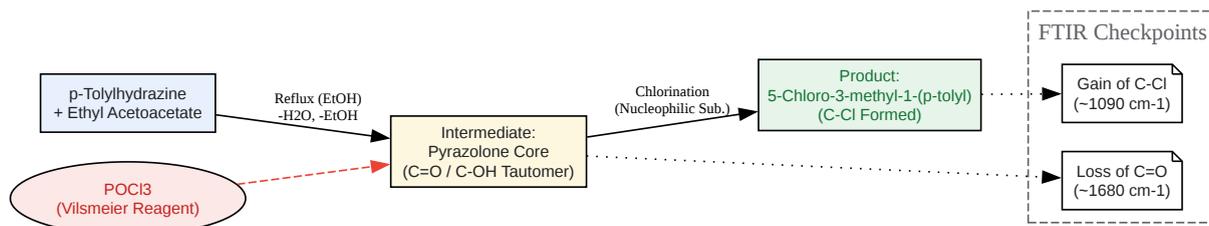
A. Synthesis Workflow (Standard Vilsmeier Route)

- Condensation: React p-tolylhydrazine with ethyl acetoacetate in ethanol (Reflux 4h).
 - Checkpoint: Formation of 3-methyl-1-(p-tolyl)-2-pyrazolin-5-one.
- Chlorination: Treat the pyrazolone with POCl₃ (Phosphorus Oxychloride) at 100°C for 3-5h.
 - Mechanism:[1] Conversion of the tautomeric C-OH (or C=O) to C-Cl.
- Isolation: Pour into ice water, neutralize with NaHCO₃, extract with CHCl₃.

B. FTIR Sample Preparation[2]

- Technique: KBr Pellet (Preferred for resolution) or Diamond ATR.
- Concentration: 1-2 mg compound per 100 mg KBr.
- Resolution: 2 cm⁻¹ (32 scans).
- Blank: Air background (ATR) or Pure KBr pellet.

C. Process Visualization



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Caption: Synthesis pathway converting the pyrazolone precursor to the chloro-pyrazole, highlighting critical spectral changes.

Detailed FTIR Absorption Band Analysis

The following table compares the target chloro-pyrazole against its direct precursor. The disappearance of the Carbonyl/Hydroxyl bands is the strongest evidence of successful reaction.

Comparative Absorption Table

Functional Group	Mode	Frequency (cm ⁻¹)	Intensity	Assignment Logic
C-H (Aromatic)	Stretch	3030 - 3060	Weak	p-Tolyl and Pyrazole ring protons.
C-H (Aliphatic)	Stretch	2920 - 2960	Medium	Methyl group (-CH ₃) on the pyrazole and tolyl ring.
C=N (Pyrazole)	Stretch	1590 - 1610	Strong	Characteristic of the pyrazole ring system (C3=N2).
C=C (Aromatic)	Stretch	1500 - 1550	Medium	Skeletal vibrations of the p-tolyl benzene ring.
CH ₃ (Methyl)	Bend	1360 - 1460	Medium	Asymmetric and symmetric deformation of methyl groups.
C-N (Ar-N)	Stretch	1250 - 1300	Medium	Bond between the Pyrazole N1 and the p-Tolyl Carbon.
C-Cl (Aryl)	Stretch	1080 - 1110	Strong	CRITICAL MARKER. Indicates substitution of the oxygen.
C-H (p-Sub)	Bend (oop)	810 - 840	Strong	Characteristic "parasubstitution" pattern of the p-tolyl ring.

C-Cl (Deformation)	Bend	680 - 750	Medium	Lower frequency C-Cl vibrations mixed with ring breathing.
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Comparative Analysis: Product vs. Alternatives

1. Target vs. Precursor (Pyrazolone)

- The "Missing" Peak: The precursor (3-methyl-1-(p-tolyl)-5-pyrazolone) exhibits a very strong C=O stretching band at 1680–1710 cm^{-1} (keto form) or a broad O-H stretch at 2500–3200 cm^{-1} (enol form).
- Success Criteria: The complete absence of the 1680 cm^{-1} band in the final product confirms the conversion of the carbonyl to the chloro-substituent.

2. Target vs. Non-Chlorinated Analog (3,5-Dimethyl-1-phenylpyrazole)

- The non-chlorinated analog lacks the band at 1090–1110 cm^{-1} . Instead, it may show C-H in-plane bending in this region, but significantly weaker than the heavy atom C-Cl stretch.

Mechanistic Interpretation of Spectral Shifts

The "Chlorine Shift"

The introduction of the Chlorine atom at position 5 (or 3) induces a negative inductive effect (-I) on the pyrazole ring.

- Ring Stiffening: The C=N bond vibration typically shifts to a slightly higher frequency (e.g., from 1580 to 1600 cm^{-1}) compared to the unsubstituted pyrazole due to ring electron deficiency.
- Steric Strain (5-Chloro isomer): In the 5-chloro-1-(p-tolyl) isomer, the chlorine atom is physically adjacent to the p-tolyl ring. This steric clash often twists the phenyl ring out of coplanarity with the pyrazole, reducing conjugation.

- Spectral Consequence: The C=C aromatic bands of the p-tolyl group may appear sharper or slightly shifted compared to a fully planar system, as conjugation normally lowers vibrational frequency.

References

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